molecular formula C10H21NO3 B13133850 2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol

2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol

Cat. No.: B13133850
M. Wt: 203.28 g/mol
InChI Key: JMMIULJGIPSANQ-UHFFFAOYSA-N
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Description

2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol is a chemical compound that features a seven-membered azepane ring attached to a propane-1,3-diol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.

    Attachment to Propane-1,3-diol: The azepane ring is then functionalized with a hydroxymethyl group and attached to a propane-1,3-diol backbone through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions may produce ethers or esters.

Scientific Research Applications

2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol has several scientific research applications, including:

    Medicinal Chemistry: It may be used as a building block for the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Materials Science: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-(Piperidin-1-yl)-2-(hydroxymethyl)propane-1,3-diol: Similar structure with a six-membered piperidine ring.

    2-(Morpholin-4-yl)-2-(hydroxymethyl)propane-1,3-diol: Contains a morpholine ring instead of an azepane ring.

Uniqueness

2-(Azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol is unique due to the presence of the seven-membered azepane ring, which may impart distinct chemical and biological properties compared to its six-membered counterparts.

Properties

Molecular Formula

C10H21NO3

Molecular Weight

203.28 g/mol

IUPAC Name

2-(azepan-1-yl)-2-(hydroxymethyl)propane-1,3-diol

InChI

InChI=1S/C10H21NO3/c12-7-10(8-13,9-14)11-5-3-1-2-4-6-11/h12-14H,1-9H2

InChI Key

JMMIULJGIPSANQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(CO)(CO)CO

Origin of Product

United States

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